4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde
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Overview
Description
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of an ethoxyethyl and ethylamino group attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with 2-ethoxyethylamine and ethylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is purified through various techniques, such as distillation, crystallization, or chromatography, to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxyethyl and ethylamino groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, such as halides, amines, or alcohols, can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzoic acid.
Reduction: 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxyethyl)(ethyl)amino)-2-methylbenzaldehyde
- 4-((2-Ethoxyethyl)(methyl)amino)-2-methylbenzaldehyde
- 4-((2-Ethoxyethyl)(ethyl)amino)-3-methylbenzaldehyde
Uniqueness
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is unique due to its specific substitution pattern and the presence of both ethoxyethyl and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWFOLQXKZCGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC)C1=CC(=C(C=C1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604974 |
Source
|
Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128237-47-8 |
Source
|
Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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